Sulfinosine

Description

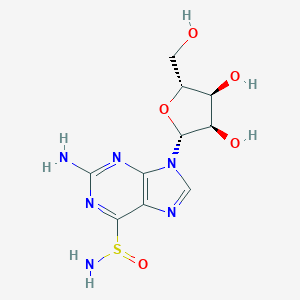

Structure

2D Structure

3D Structure

Properties

CAS No. |

124508-99-2 |

|---|---|

Molecular Formula |

C10H14N6O5S |

Molecular Weight |

330.32 g/mol |

IUPAC Name |

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-6-sulfinamide |

InChI |

InChI=1S/C10H14N6O5S/c11-10-14-7-4(8(15-10)22(12)20)13-2-16(7)9-6(19)5(18)3(1-17)21-9/h2-3,5-6,9,17-19H,1,12H2,(H2,11,14,15)/t3-,5-,6-,9-,22?/m1/s1 |

InChI Key |

NIXVOFULDIFBLB-QVRNUERCSA-N |

SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)N)N |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(N=C2S(=O)N)N |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(N=C2S(=O)N)N |

Synonyms |

2-amino-9-beta--ribofuranosylpurine-6-sulfinamide sulfinosine |

Origin of Product |

United States |

Synthetic Pathways and Chemical Modification Studies

Elucidation of Sulfinosine Synthesis from Precursors

The primary route for synthesizing this compound involves a two-step chemical transformation of a readily available precursor, 6-thioguanosine (B559654). This process includes amination followed by a carefully controlled oxidation reaction.

Synthesis from 6-Thioguanosine

This compound, or ([R,S]-2-amino-9-β-D-ribofuranosylpurine-6-sulfinamide), is a derivative of 6-thioguanosine. nih.govnih.govnih.govwikidata.org The synthesis begins with 6-thioguanosine (designated as compound 7b in several studies), which serves as the foundational purine (B94841) nucleoside scaffold. fishersci.be This starting material undergoes a sequential reaction process to introduce the sulfinamide group at the C6 position of the purine ring. nih.govnih.govwikidata.org

Amination and Oxidation Protocols

The conversion of 6-thioguanosine to this compound is a well-documented two-step process:

Amination : The first step involves the amination of 6-thioguanosine. This is typically achieved by treating it with a chloramine (B81541) solution. nih.govfishersci.be This reaction converts the thiol group at the C6 position into a sulfenamide (B3320178), yielding an intermediate known as 2-amino-9-β-D-ribofuranosylpurine-6-sulfenamide, or sulfenosine (B45930) (compound 8b). fishersci.be

Oxidation : The sulfenamide intermediate (sulfenosine) is then subjected to a selective oxidation to form the sulfinamide. fishersci.be This is accomplished using an oxidizing agent, commonly 3-chloroperoxybenzoic acid (MCPBA). fishersci.be The reaction must be carefully controlled; the use of one molar equivalent of MCPBA selectively oxidizes the sulfenamide to the desired (R,S)-sulfinamide, which is this compound (compound 9b). fishersci.be If an excess of MCPBA is used, further oxidation occurs, leading to the formation of the corresponding 6-sulfonamide derivative, known as sulfonosine (B53865) (compound 10b). fishersci.be

The resulting this compound is a mixture of R and S diastereomers at the sulfur atom, which can be separated using techniques like HPLC if the individual stereoisomers are required for study. fishersci.be

Synthesis and Characterization of this compound Derivatives and Analogs

To investigate structure-activity relationships and potentially discover compounds with improved properties, various derivatives and analogs of this compound have been synthesized and characterized. These modifications have targeted the sulfur-containing moiety, the ribose sugar, and the purine base.

Investigation of Sulfur-Containing Cytotoxic Derivatives

Research has extended beyond this compound to a broader class of related sulfur-containing purine nucleosides. While this compound itself has been used as a starting point for creating other sulfur-containing drugs, these subsequent derivatives were often found to be less effective. nih.gov

The synthetic strategy of amination followed by oxidation has been applied to other thiopurines as well. For instance, amination of 6-mercaptopurine (B1684380) ribonucleoside (compound 7a) yields 9-β-D-ribofuranosylpurine-6-sulfenamide (8a). fishersci.be Selective oxidation of 8a with MCPBA produces (R,S)-9-β-D-ribofuranosylpurine-6-sulfinamide (9a), while excess MCPBA gives the sulfonamide version (10a). fishersci.be

Further investigations have involved modifying the atom attached to the sulfur at the C6 position. For example, 2-amino-6-(methyl/benzylthio)-9-β-D-ribofuranosylpurine (12a and 12b) and its 2'-deoxy analog (12c) have been oxidized with MCPBA to generate the corresponding sulfoxides (13a-c) and, with further oxidation, the respective sulfones (14a-c). nih.gov

Synthesis of 5'-Deoxy Analogs

To understand the role of the 5'-hydroxyl group of the ribose moiety, 5'-deoxy analogs of this compound have been synthesized. The synthetic pathway mirrors that of this compound itself. fishersci.be

The synthesis starts with 5'-deoxy-6-thioguanosine (compound 7c). fishersci.be Amination with a chloramine solution affords the 6-sulfenamide derivative (8c). fishersci.be Subsequent controlled oxidation of this intermediate with MCPBA yields the target molecule, (R,S)-2-amino-9-(5-deoxy-beta-D-ribofuranosyl)purine-6-sulfinamide (compound 9c). fishersci.be As with this compound, using excess oxidizing agent would produce the corresponding 6-sulfonamide derivative (10c). fishersci.be The 5'-deoxy analogue of this compound (9c) has shown significant antileukemic activity in mouse models. fishersci.be

Synthesis of N9-Alkylpurines and Related Purine Ribonucleosides

A number of this compound congeners featuring alkyl groups at the N9 position of the purine ring have been synthesized to evaluate their biological activity. nih.gov The general synthetic approach involves:

Alkylation : The process begins with a suitable purine, such as 2-amino-6-chloropurine (B14584) (5). NaH-mediated alkylation with various alkyl bromides produces a mixture of N7- and N9-alkylated derivatives, with the N9-isomer (6a-d) being the major product. nih.govlabsolu.ca

Thionation : The resulting N9-alkyl-2-amino-6-chloropurines are treated with thiourea (B124793) to convert the chloro group at the C6 position into a thio group, yielding the corresponding 6-thio derivatives (9a-d). nih.gov

Amination and Oxidation : Following the established protocol, the 6-thio compounds are aminated with an aqueous chloramine solution to give the purine-6-sulfenamides (10a-e). nih.gov A final controlled oxidation with MCPBA produces the desired (R,S)-9-alkylpurine-6-sulfinamides (11a-e). nih.gov

This synthetic strategy allows for the creation of a diverse library of N9-substituted this compound analogs for further study.

Stereochemical Resolution and Conformational Analysis

The synthesis of this compound results in a racemic mixture, containing both the (R) and (S) enantiomers at the sulfur atom. Understanding the stereochemistry and three-dimensional structure is crucial for elucidating its biological activity. This section details the methods used to separate these enantiomers and analyze their solid-state structures.

The separation of the (R) and (S) enantiomers of this compound has been successfully achieved using High-Performance Liquid Chromatography (HPLC). nih.gov This technique is a cornerstone of chiral separations, allowing for the isolation of individual enantiomers from a racemic mixture. nih.govuni.lu

Chiral chromatography operates on the principle of creating a chiral environment, which causes the enantiomers to interact differently, leading to their separation. googleapis.com This is typically accomplished by using a chiral stationary phase (CSP), a column packing material that is itself enantiomerically pure. uni.lugoogleapis.com As the racemic mixture of this compound passes through the column, the transient diastereomeric complexes formed between each enantiomer and the CSP have different stabilities. googleapis.com This difference in interaction strength results in one enantiomer being retained longer on the column than the other, allowing them to be collected as separate, purified fractions. uni.lufishersci.at The successful resolution of this compound enantiomers by HPLC is a critical step, enabling the study of the individual biological activities of the (R) and (S) forms. nih.gov

The absolute configuration of the separated this compound enantiomers was determined using single-crystal X-ray diffraction. nih.gov This powerful analytical method provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a crystal of the purified enantiomer, researchers can construct a detailed model of the molecule's structure.

For this compound, this technique was used to definitively assign the structure of the (R)-enantiomer. nih.gov The analysis not only confirms the connectivity of the atoms but also reveals the spatial orientation of the various functional groups, including the ribofuranosyl ring and the purine base, providing unequivocal proof of its stereochemistry. nih.gov

X-ray diffraction studies of (R)-sulfinosine revealed a particularly interesting structural feature: the presence of four crystallographically independent conformations in the crystal structure. nih.gov This finding indicates that even within the highly ordered environment of a crystal lattice, the (R)-sulfinosine molecule can adopt multiple, distinct spatial arrangements or conformations. nih.gov

Conformational flexibility arises from the rotation around single bonds within the molecule. In the case of this compound, these different conformations likely involve variations in the torsion angles of the sulfinamide group and the orientation of the ribose sugar relative to the purine base. nih.gov The observation of four distinct conformers co-existing in the solid state underscores the molecule's inherent flexibility. nih.gov This conformational diversity is significant, as the specific shape of a molecule can be critical to its biological function.

Mechanistic Investigations of Antineoplastic Activity in Preclinical Models

Metabolic Activation and Intracellular Processing

The intracellular journey of Sulfinosine begins with its transport into the cell via specific nucleoside transporters, a common route for purine (B94841) nucleoside analogs. core.ac.uk Once inside, it undergoes metabolic conversion to become active, a process that is notably more complex than that of other thiopurines like its parent compound, 6-thioguanosine (B559654). core.ac.uk

A key aspect of the antineoplastic action of many purine nucleoside analogs is their conversion into nucleotide forms, which can then interfere with nucleic acid synthesis. core.ac.uk The general mechanism involves a series of phosphorylation steps. core.ac.uk An initial, often rate-limiting, phosphorylation is carried out by a nucleoside kinase to produce a monophosphate metabolite. core.ac.uk This is followed by a second phosphorylation by a nucleoside monophosphate kinase and a third by a nucleoside diphosphate (B83284) kinase to form the triphosphate derivative. core.ac.uk

In the case of this compound, its phosphorylated derivative can be incorporated into DNA. core.ac.uk These triphosphate analogs compete with endogenous nucleoside-triphosphates for incorporation into nucleic acids by polymerases. core.ac.uk This incorporation can disrupt the sustained elongation of DNA or RNA chains, potentially leading to mutagenesis and signaling for cell death. core.ac.uk

This compound is characterized by its utilization of different and more complex metabolic pathways for its intracellular activation compared to other thiopurines. core.ac.ukplos.org This distinct metabolic conversion is a significant property, as it is suggested to be the reason why treatment with this compound does not induce resistance in cancer cells. core.ac.uk Its activity against experimental leukemias that are refractory to 6-thioguanine (B1684491) and 6-mercaptopurine (B1684380) underscores this unique metabolic profile. nih.gov This suggests that cancer cells resistant to conventional thiopurines may lack the specific metabolic pathways required for those drugs' activation, but remain susceptible to this compound's alternative activation route. nih.gov

Phosphorylation and Incorporation into Nucleic Acids

Modulation of Cellular Redox Homeostasis

A critical component of this compound's anticancer activity is its ability to disrupt the redox homeostasis within cancer cells, primarily by targeting the glutathione (B108866) (GSH) system. nih.govplos.org Cellular redox balance is a delicate equilibrium between the production of reactive oxygen species (ROS) and their neutralization by antioxidants, a system in which GSH plays a central role. nih.govnih.gov

A proposed mechanism for this compound's action involves its direct interaction with sulfhydryl-containing molecules. nih.gov Research indicates that this compound readily forms adducts with compounds such as glutathione and cysteine. nih.govtandfonline.com This process involves a covalent bond forming between the drug and the thiol group of these molecules. mdpi.com The competition between cysteine and glutathione for this adduct formation can modulate the therapeutic efficacy of this compound. tandfonline.com By forming these adducts, this compound effectively sequesters these vital sulfhydryl compounds, initiating a cascade of downstream effects. nih.gov

This compound has been shown to cause a potent and significant depletion of intracellular reduced glutathione (GSH) levels in multi-drug resistant (MDR) cancer cell lines. plos.org This is not only due to the formation of adducts but also through the inhibition of GSH synthesis. plos.orgresearchgate.net Specifically, this compound decreases the expression of gamma-glutamyl-cysteine-synthetase (γGCS), the rate-limiting enzyme in the biosynthesis of GSH. nih.govresearchgate.net It also reduces the expression of glutathione-S-transferase π (gst-π), an enzyme involved in the GSH detoxification system. nih.govresearchgate.net

Studies on MDR non-small cell lung carcinoma (NCI-H460/R) and glioblastoma (U87-TxR) cell lines demonstrated this pronounced effect. plos.org

| Cell Line | Treatment | GSH Concentration (µg GSH/mg protein) | Reference |

|---|---|---|---|

| NCI-H460/R (NSCLC) | Untreated Control | 19 | plos.org |

| 10 µM this compound (72h) | 12 | ||

| U87-TxR (Glioblastoma) | Untreated Control | 17 | |

| 10 µM this compound (72h) | 7 |

This depletion of the cellular GSH pool is a critical event, as it can lead to the downregulation of anti-apoptotic proteins and sensitize cancer cells to programmed cell death. nih.govplos.org

A direct consequence of suppressing the glutathione system is an increase in the intracellular concentration of reactive oxygen species (ROS). nih.govplos.org The GSH system is a primary cellular antioxidant pathway that scavenges ROS and prevents them from causing damage to lipids, proteins, and DNA. plos.org By depleting GSH levels and inhibiting key enzymes in its system, this compound compromises this detoxification pathway. plos.orgnih.gov This leads to the accumulation of ROS, which are highly reactive chemicals such as superoxide (B77818) and hydrogen peroxide. nih.govwikipedia.org The elevated concentration of ROS induces significant oxidative stress, causing intracellular damage and ultimately contributing to the induction of cell death in cancer cells. nih.govplos.orgresearchgate.net

| Mechanism | Description | Reference |

|---|---|---|

| Phosphorylation & Nucleic Acid Incorporation | Metabolized to a triphosphate derivative which is incorporated into DNA, disrupting synthesis. | core.ac.uk |

| Sulfhydryl Adduct Formation | Readily forms adducts with glutathione and cysteine, sequestering these compounds. | nih.govtandfonline.com |

| GSH Depletion | Inhibits the synthesis enzyme γGCS and causes a significant decrease in intracellular GSH levels. | nih.govplos.org |

| ROS Generation | Suppression of the GSH antioxidant system leads to an accumulation of damaging reactive oxygen species. | nih.govplos.orgresearchgate.net |

Inhibition of Key Enzymes in GSH Synthesis (Gamma Glutamyl-Cysteine-Synthetase, γGCS)

This compound has been shown to modulate the glutathione (GSH) detoxification system, a key pathway in cellular defense against xenobiotics. plos.orgcore.ac.uk Studies have revealed that this compound can lead to a significant depletion of intracellular GSH levels. plos.orgcore.ac.uk This effect is attributed to its ability to inhibit the expression of gamma-glutamylcysteine (B196262) synthetase (γGCS), a critical enzyme in the synthesis of GSH. plos.orgcore.ac.uk By downregulating γGCS, this compound effectively hampers the cell's capacity to produce glutathione, thereby increasing its vulnerability to cytotoxic agents. plos.orgmedchemexpress.commedchemexpress.com This mechanism has been observed in multidrug-resistant (MDR) non-small cell lung carcinoma (NCI-H460/R) and glioblastoma (U87-TxR) cell lines, where treatment with 10 µM this compound resulted in a notable decrease in γGCS expression. plos.org

Suppression of Glutathione-S-Transferase π (gst-π) Expression

In addition to its impact on GSH synthesis, this compound also affects the expression of Glutathione-S-Transferase π (GST-π), a phase II detoxification enzyme often implicated in chemotherapy resistance. tandfonline.comdovepress.com Research has demonstrated that this compound treatment can significantly reduce the expression of GST-π mRNA. plos.orgresearchgate.net In studies involving MDR cancer cell lines NCI-H460/R and U87-TxR, a significant decrease in gst-π mRNA levels was observed following the application of 10 µM this compound. plos.org This suppression of GST-π further contributes to the modulation of the cellular detoxification capacity, potentially reversing drug resistance. tandfonline.comdovepress.com The downregulation of GST-π expression by this compound highlights its multi-faceted approach to overcoming mechanisms of cancer cell survival. plos.orgresearchgate.net

Regulation of Gene Expression and Protein Activity

Downregulation of Multi-Drug Resistance Protein 1 (mdr1/P-gp) Expression and Activity

A pivotal aspect of this compound's antineoplastic activity is its ability to counteract multidrug resistance (MDR), a major obstacle in cancer chemotherapy. plos.orgfrontiersin.org This is primarily achieved through the downregulation of the Multi-Drug Resistance Protein 1 (MDR1) gene, which codes for the P-glycoprotein (P-gp) efflux pump. plos.orgfrontiersin.orgvcahospitals.com Overexpression of P-gp is a common mechanism by which cancer cells expel chemotherapeutic drugs, leading to resistance. vcahospitals.com

Studies have shown that this compound significantly decreases the expression of mdr1 mRNA in a concentration-dependent manner in MDR cancer cell lines, including NCI-H460/R and U87-TxR. plos.orgresearchgate.net This effect has been observed even under hypoxic conditions, which are known to induce mdr1 expression. plos.org Furthermore, this compound has been found to inhibit the activity of the P-gp transporter, leading to an increased intracellular accumulation of chemotherapeutic agents like doxorubicin (B1662922). plos.orgresearchgate.net The inhibitory effect on P-gp expression and function was observed to be time-dependent, with the most significant impact seen after 72 hours of treatment. plos.orgresearchgate.net

Reduction of Topoisomerase II Alpha (topo IIα) Expression

Topoisomerase II alpha (topo IIα) is a crucial nuclear enzyme involved in DNA replication and a primary target for several anticancer drugs. leicabiosystems.comunm.edu Alterations in its expression can contribute to drug resistance. leicabiosystems.comnih.gov While some studies on the combined effects of this compound and curcumin (B1669340) on the NCI-H460/R cell line did not find significant changes in topo IIα expression, this area warrants further investigation to fully elucidate this compound's impact on this enzyme. tandfonline.com It is important to note that the expression of topo IIα is highly regulated throughout the cell cycle and its levels can vary significantly between different tumor types. unm.eduwikipedia.org

Decreased Hypoxia-Inducible Factor 1 Alpha (hif-1α) Expression

Hypoxia-Inducible Factor 1 Alpha (HIF-1α) is a key transcription factor that plays a critical role in tumor progression and adaptation to low oxygen environments (hypoxia). dntb.gov.uamdpi.com It regulates the expression of numerous genes involved in angiogenesis, cell survival, and drug resistance, including mdr1 and vegf. plos.orgmdpi.com

Research has demonstrated that this compound can significantly decrease the expression of hif-1α mRNA in MDR cancer cell lines. plos.orgresearchgate.net This downregulation was observed in both NCI-H460/R and U87-TxR cells. plos.org Notably, this compound was able to inhibit the expression of hif-1α even under hypoxic conditions induced by cobalt chloride, indicating its potential to counteract the adaptive responses of cancer cells to hypoxia. plos.org The modulation of HIF-1α expression by this compound is considered a key mechanism underlying its ability to downregulate P-gp and VEGF. plos.orgcore.ac.uk

Modulation of Vascular Endothelial Growth Factor (VEGF) Expression and Secretion

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that promotes angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. researchgate.netbjcardio.co.uk this compound has been shown to effectively modulate the expression and secretion of VEGF in preclinical models. plos.orgresearchgate.net

Studies have revealed that this compound significantly decreases the expression of vegf mRNA in MDR cancer cell lines. plos.orgresearchgate.net This effect was observed in both NCI-H460/R and U87-TxR cells. plos.org Furthermore, this compound treatment led to a reduction in the intracellular levels of the VEGF protein and modulated its secretion into the culture medium. plos.orgplos.org The inhibitory effect of this compound on VEGF expression is linked to its ability to downregulate HIF-1α, a key regulator of the vegf gene. plos.org By targeting the HIF-1α/VEGF axis, this compound can potentially disrupt tumor angiogenesis and progression. plos.orgresearchgate.net

Interactive Data Table: Effect of this compound on Gene Expression in MDR Cancer Cell Lines

| Cell Line | Gene | Treatment | Fold Change in mRNA Expression | Reference |

| NCI-H460/R | γGCS | 10 µM this compound | Significant Decrease | plos.org |

| U87-TxR | γGCS | 10 µM this compound | Significant Decrease | plos.org |

| NCI-H460/R | gst-π | 10 µM this compound | Significant Decrease | plos.org |

| U87-TxR | gst-π | 10 µM this compound | Significant Decrease | plos.org |

| NCI-H460/R | mdr1 | 10 µM this compound | Significant Decrease | plos.org |

| U87-TxR | mdr1 | 10 µM this compound | Significant Decrease | plos.org |

| NCI-H460/R | hif-1α | 10 µM this compound | Significant Decrease | plos.org |

| U87-TxR | hif-1α | 10 µM this compound | Significant Decrease | plos.org |

| NCI-H460/R | vegf | 10 µM this compound | Significant Decrease | plos.org |

| U87-TxR | vegf | 10 µM this compound | Significant Decrease | plos.org |

Proposed Adduct Formation with Transcription Factors (NF-Y, Sp1)

The precise molecular interactions of this compound with transcription factors remain an area of ongoing investigation. However, a proposed mechanism involves the formation of adducts with specific transcription factors, notably Nuclear Factor Y (NF-Y) and Specificity Protein 1 (Sp1). These transcription factors are known to regulate the promoter of the human multidrug-resistance gene (mdr1). tandfonline.com The expression of mdr1 is a significant factor in the development of chemotherapy resistance in cancer cells.

Research has established that this compound is capable of forming chemical adducts. tandfonline.com Studies have demonstrated competition between cysteine and glutathione for adduct formation with this compound, highlighting its reactivity. tandfonline.com Transcription factors, including NF-Y and Sp1, contain cysteine residues within their structures which are critical for their function. nih.govmdpi.com It is hypothesized that this compound may directly interact with these cysteine residues, forming covalent adducts. This proposed interaction could alter the conformation or DNA-binding ability of NF-Y and Sp1, thereby inhibiting their ability to promote the transcription of target genes like mdr1. tandfonline.com This mechanism provides a plausible explanation for this compound's observed ability to decrease the expression of mdr1 mRNA in cancer cells. plos.orgresearchgate.net

Induction of Programmed Cell Death and Cell Cycle Perturbations

This compound has been demonstrated to exert its antineoplastic effects through the induction of programmed cell death and the disruption of normal cell cycle progression in various cancer cell models.

A primary mechanism by which this compound induces cell death is through the activation of caspase-dependent apoptosis. plos.orgnih.gov In studies involving multi-drug resistant (MDR) non-small cell lung carcinoma (NCI-H460/R) and glioblastoma (U87-TxR) cell lines, treatment with this compound led to a significant increase in the population of apoptotic cells. plos.org The involvement of caspases was confirmed through the use of a fluorochrome-labeled pan-caspase inhibitor, which showed a marked shift in flow-cytometric profiles upon this compound treatment, indicating broad caspase activation. plos.org

Flow cytometry analysis using Annexin-V/Propidium (B1200493) Iodide staining further substantiated these findings, revealing an increase in early apoptotic cells (Annexin-V positive, Propidium Iodide negative) after a 72-hour treatment with 5 µM this compound. plos.orgnih.gov While the induction of caspase-dependent apoptosis was observed in both resistant cell lines, the activation of caspases was noted to be more pronounced in the resistant lung cancer cells compared to the glioblastoma cells. plos.org This indicates that apoptosis is a predominant type of cell death induced by this compound in these preclinical models. nih.gov

| Cell Line | Treatment | Observation | Reference |

|---|---|---|---|

| NCI-H460/R (Resistant NSCLC) | 5 µM this compound (72h) | Increased proportion of apoptotic cells (AV+/PI−); 83.5% shift in ApoStat profile, indicating caspase activation. | plos.org |

| U87-TxR (Resistant Glioblastoma) | 5 µM this compound (72h) | Increased proportion of apoptotic cells (AV+/PI−); 28.6% shift in ApoStat profile, indicating caspase activation. | plos.org |

| SK-N-SH (Neuroblastoma) | This compound Treatment | Increased percentage of early and late apoptotic cells. | nih.gov |

In addition to apoptosis, this compound has been found to modulate autophagy, a cellular process of self-degradation. plos.orgnih.gov Studies have shown that this compound can induce autophagy in MDR cancer cells, often concurrently with apoptosis. plos.orgresearchgate.netufsc.br This dual induction of apoptosis and autophagy has been documented in resistant glioblastoma and non-small cell lung cancer cell lines following treatment with this compound. plos.orgresearchgate.net The ability of this compound to trigger both of these cell death-related pathways suggests it can overcome resistance mechanisms that might inhibit a single pathway. nih.gov

This compound causes significant perturbations in the cell cycle of cancer cells. tandfonline.com Flow-cytometric analysis has shown that this compound treatment can block cell cycle progression at the G2/M stage in human neuroblastoma (SK-N-SH) cells. nih.govresearchgate.net

In studies using the resistant non-small cell lung carcinoma cell line (NCI-H460/R), this compound alone caused disruptions in cell cycle distribution. tandfonline.com When used in combination with curcumin, a more pronounced cell cycle arrest in the S and G2/M phases was observed. tandfonline.com This suggests that this compound's interference with cell division is a key component of its anticancer activity.

| Cell Line | Treatment | Effect on Cell Cycle | Reference |

|---|---|---|---|

| SK-N-SH (Neuroblastoma) | This compound | Blocked cell cycle progression at the G2/M stage. | nih.govresearchgate.net |

| NCI-H460/R (Resistant NSCLC) | This compound + Curcumin | Significant increase in the percentage of cells in the S and G2/M phases compared to control. | tandfonline.com |

A critical feature of this compound's antineoplastic profile is its selective activity against cancer cells. Research has demonstrated that this compound exhibits comparable efficacy against both multi-drug resistant cancer cell lines and their drug-sensitive counterparts. researchgate.netnih.gov This indicates an ability to bypass common resistance mechanisms.

Importantly, studies have shown that this compound is non-toxic to normal, non-cancerous cells. researchgate.netnih.gov Specifically, it was found to be non-toxic for normal human keratinocytes (HaCaT), even at concentrations effective against cancer cells. researchgate.netnih.gov This selective inhibition of cancer cell proliferation, while sparing normal cells, is a highly desirable characteristic for an anticancer agent.

Structure Activity Relationship Sar Studies

Computational Receptor Modeling Approaches (e.g., REMOTEDISC, 3D-QSAR)

To understand the structural basis of sulfinosine's antitumor effects, a computer-aided receptor modeling method known as REMOTEDISC has been employed. nih.gov This approach is a type of three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis designed to correlate the three-dimensional properties of molecules with their biological activity. nih.govacs.org The REMOTEDISC algorithm involves several key steps:

Selecting a reference structure from the low-energy conformations of the most active compounds.

Automatically superimposing the low-energy conformations of other compounds to achieve maximum overlap of atom-based physicochemical properties.

Constructing a model of the binding site cavity based on the spatial arrangement of the superimposed molecules.

Using reverse stepwise regression analysis to determine the relative importance of different physicochemical properties within various regions of the modeled receptor site. nih.gov

In the analysis of a series of 21 novel nucleosides, including this compound, the model was based on the minimum energy conformation of (R,S)-2-amino-9-beta-D-ribofuranosylpurine-6-sulfinamide (this compound). nih.govresearchgate.net This computational model demonstrated a strong predictive capacity, fitting the biological data with a high correlation coefficient (r = 0.933) and an explained variance of 0.815. nih.govacs.org Such 3D-QSAR models are instrumental in creating a pharmacophore model that helps in understanding and predicting the binding of new drug candidates. nih.gov

Identification of Critical Molecular Entities for Antitumor Efficacy

The REMOTEDISC model targeted a syn conformation of this compound as the probable active form. nih.govresearchgate.net In nucleosides, the syn conformation describes the orientation of the purine (B94841) base relative to the ribose sugar, where the base is positioned over the sugar ring. This contrasts with the anti conformation, where the base is directed away from the sugar. The determination that the syn conformation is the active one provides a crucial spatial framework for understanding how this compound interacts with its biological target. nih.govresearchgate.net

The hydroxyl groups on the ribose sugar moiety of this compound, specifically the 2'-OH and 5'-OH groups, were identified as key contributors to its antitumor activity. nih.govresearchgate.net The computational model indicated that these hydroxyl groups play a significant role in stabilizing the active syn conformation. nih.govacs.org The ability of these groups to participate in hydrogen bonding is likely critical for both maintaining the required conformation and for interacting with the target enzyme or receptor. u-tokyo.ac.jp

Contributions of Specific Hydroxyl Groups (2'-OH, 5'-OH)

Impact of Structural Modifications on Biological Activity

To further probe the SAR of this compound, various structural modifications have been synthesized and evaluated for their antitumor activity. These studies have involved alterations to both the purine base and the ribose sugar.

A number of this compound congeners with N9-alkyl substitutions on the purine ring were synthesized and tested. nih.gov While six of the twenty compounds evaluated showed biologically significant activity against L1210 leukemia in mice, they were generally found to be less effective than this compound itself. nih.gov For example, compounds 9b (N9-hexyl-6-mercaptopurine) and 9c (N9-heptyl-6-mercaptopurine) showed a T/C (Treated vs. Control) of 147 and 149, respectively, but were still considered less potent than this compound. nih.gov

The table below summarizes the antileukemic activity of selected this compound congeners against L1210 cells in mice.

Compound and PubChem CID Table

The table below lists the chemical compounds mentioned in this article along with their corresponding PubChem Compound Identification Numbers (CID).

Preclinical Efficacy Investigations in Cancer Models

In Vitro Studies on Cancer Cell Lines

Laboratory studies using cancer cell lines have been crucial in elucidating the specific anticancer effects of Sulfinosine at a cellular level.

Efficacy in Multi-Drug Resistant Non-Small Cell Lung Carcinoma (NSCLC) Cells (NCI-H460/R)

This compound has demonstrated significant efficacy against multi-drug resistant (MDR) non-small cell lung carcinoma (NSCLC) cells. In studies involving the NCI-H460/R cell line, which overexpresses P-glycoprotein (P-gp) and is resistant to various drugs, this compound inhibited cell growth in a dose-dependent manner. nih.govnih.govnih.gov The 50% inhibitory concentration (IC50) for the resistant NCI-H460/R cell line was determined to be 20.3 µM after 72 hours of treatment. nih.gov

Notably, this compound showed the ability to overcome multi-drug resistance. nih.govnih.gov It has been shown to act synergistically with chemotherapeutic agents like doxorubicin (B1662922) and natural compounds such as curcumin (B1669340), enhancing their cytotoxic effects in resistant cells. nih.govnih.govnih.gov This synergistic action allows for the use of lower concentrations of these drugs, potentially reducing toxicity. nih.gov Pretreatment with this compound was found to be more effective at improving the sensitivity of resistant cells to doxorubicin than the standard MDR modulator, verapamil. nih.govontosight.ai The mechanism for this includes the downregulation of the mdr1 gene, which codes for P-gp, and a decrease in intracellular glutathione (B108866) (GSH) concentration, which is involved in detoxification processes. nih.govnih.gov

Effects on Glioblastoma Cell Lines (U87, U87-TxR)

The efficacy of this compound has also been evaluated in glioblastoma, an aggressive form of brain cancer. Studies on the U87 human glioblastoma cell line and its paclitaxel-resistant counterpart, U87-TxR, have shown that this compound effectively inhibits the growth of both sensitive and resistant cells. nih.govnih.gov The compound's effectiveness was not diminished by the MDR phenotype. nih.govnih.gov

This compound was found to induce caspase-dependent apoptotic cell death and autophagy in these MDR glioblastoma cells. nih.gov Furthermore, it led to the generation of reactive oxygen species (ROS) and a decrease in the concentration of glutathione (GSH), indicating a modulation of the cells' detoxification capacity. nih.gov In three-dimensional (3-D) matrigel (B1166635) cultures, which mimic a more natural tumor environment, this compound inhibited glioblastoma cell growth with the same efficacy as in standard 2-D cultures and appeared to alter their adhesive properties. nih.gov

Activity against Human Neuroblastoma Cell Lines (SK-N-SH)

In studies on the human neuroblastoma cell line SK-N-SH, this compound demonstrated antiproliferative effects. nih.gov The IC50 value for this compound in SK-N-SH cells was reported as 41.5 µM. nih.gov Research has also highlighted a synergistic effect when this compound is combined with 8-Cl-cAMP, another purine (B94841) analog. nih.govnih.gov This combination resulted in enhanced growth inhibition, cell cycle arrest, and induction of apoptosis. nih.govnih.gov Flow-cytometric analysis revealed that while this compound alone tended to block cell cycle progression at the G2/M phase, its combination with 8-Cl-cAMP led to a significant increase in both early and late apoptotic cells, suggesting apoptosis is the primary mode of cell death induced by the combined treatment. nih.gov

Comparative Activity against Sensitive Counterparts and Normal Cells (HaCaT)

A significant finding in the preclinical evaluation of this compound is its comparable efficacy against both drug-sensitive and multi-drug resistant cancer cell lines. nih.govnih.gov Studies on NSCLC (NCI-H460 vs. NCI-H460/R) and glioblastoma (U87 vs. U87-TxR) cell lines showed that this compound's growth-inhibitory effects were not significantly impacted by the MDR phenotype conferred by P-gp overexpression. nih.govnih.gov The IC50 value for the sensitive NCI-H460 lung cancer cell line was 6.4 µM, compared to 20.3 µM for its resistant counterpart, NCI-H460/R. nih.gov

Crucially, this compound has shown a degree of selectivity for cancer cells over normal cells. In the range of concentrations required to inhibit the growth of cancer cells, this compound was found to be non-toxic to normal human keratinocytes (HaCaT cells). nih.govnih.govnih.gov Even at high concentrations (100 µM), it did not significantly reduce the number of viable HaCaT cells after 72 hours of treatment. nih.gov

| Cell Line | Cancer Type | Key Findings | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| NCI-H460/R | Multi-Drug Resistant Non-Small Cell Lung Carcinoma | Dose-dependent growth inhibition; overcomes MDR; synergistic with doxorubicin & curcumin. | 20.3 | nih.gov |

| NCI-H460 | Non-Small Cell Lung Carcinoma (Sensitive) | Dose-dependent growth inhibition. | 6.4 | nih.gov |

| U87-TxR | Multi-Drug Resistant Glioblastoma | Inhibits growth; induces apoptosis and autophagy. | Not Reported | nih.gov |

| U87 | Glioblastoma (Sensitive) | Inhibits growth; shows similar efficacy to resistant counterpart. | Not Reported | nih.govnih.gov |

| SK-N-SH | Human Neuroblastoma | Antiproliferative effect; synergistic with 8-Cl-cAMP. | 41.5 | nih.gov |

| HaCaT | Normal Human Keratinocytes | Non-toxic at concentrations effective against cancer cells. | Not Applicable | nih.govnih.gov |

In Vivo Studies in Experimental Leukemia Models (e.g., L1210 Leukemia in Mice)

To assess its therapeutic potential in a living organism, this compound has been tested in animal models of cancer.

Antileukemic Activity and Therapeutic Efficacy

In preclinical investigations using mice inoculated with L1210 leukemia, this compound demonstrated unique and potent antitumor properties. nih.gov It was found to be significantly active against L1210 leukemia, with a single treatment at a dose of 173 mg/kg resulting in a T/C (Treated vs. Control life span) value of 167%. uni.lu This treatment reduced the body burden of viable L1210 cells by more than 99.8%. uni.lu

When administered repeatedly, this compound was much more effective in the treatment of L1210 leukemia than its parent molecule, 6-thioguanosine (B559654), and was curative for some of the mice. nih.gov A key advantage noted was its ability to penetrate the central nervous system more readily than 6-thioguanosine. nih.gov Further highlighting its potential, this compound showed activity against experimental leukemias that were resistant to 6-thioguanosine and other established chemotherapeutic agents. nih.gov

| Cancer Model | Animal Model | Key Findings | T/C Value (%) | Reference |

|---|---|---|---|---|

| L1210 Leukemia | Mice | Significant antileukemic activity; curative in some cases; active against resistant leukemias. | 167 | nih.govuni.lu |

Central Nervous System (CNS) Penetration in Preclinical Models

A significant advantage of this compound observed in preclinical studies is its ability to effectively cross the blood-brain barrier and penetrate the central nervous system (CNS). nih.govresearchgate.netplos.orgnih.gov The CNS can act as a sanctuary site for cancer cells, as many chemotherapeutic agents have poor penetration into the brain, leading to CNS relapse.

Preclinical investigations in mouse models have demonstrated that this compound penetrates the CNS more readily than its parent compound, 6-thioguanosine (6TGR). nih.govresearchgate.net This enhanced CNS penetration is a critical attribute, as it allows the compound to reach and exert its anticancer effects on leukemia cells that may have metastasized to the brain. nih.govnih.gov The efficient penetration of this compound into the CNS has been highlighted as a key feature that distinguishes it from other purine analogs. plos.orgnih.gov

This characteristic is particularly relevant for the treatment of certain types of leukemia and other cancers, such as glioblastoma, where CNS involvement is a major concern. plos.orgnih.gov The ability of this compound to overcome the blood-brain barrier suggests its potential utility in treating primary brain tumors or metastatic disease within the CNS. plos.orgresearchgate.net

Below is a data table summarizing the preclinical efficacy findings for this compound.

Synergistic Interactions and Combination Strategies

Combinatorial Effects with Doxorubicin (B1662922) (DOX)

Doxorubicin is a widely used chemotherapeutic agent, but its effectiveness is often limited by the development of MDR in cancer cells. Sulfinosine has been shown to act synergistically with doxorubicin, enhancing its cytotoxic effects and re-sensitizing resistant cells to treatment. plos.orgnih.gov

Research has demonstrated that this compound can significantly enhance the cytotoxicity of doxorubicin in multi-drug resistant (MDR) cancer cell lines. nih.gov Studies on human non-small cell lung carcinoma (NSCLC) and glioblastoma cell lines that overexpress P-glycoprotein (P-gp), a key contributor to MDR, have shown that this compound can sensitize these resistant cells to doxorubicin. plos.org

A notable finding is that the sequence of administration is crucial for this synergistic effect. Pre-treatment of MDR cells with this compound followed by doxorubicin administration results in a more potent enhancement of doxorubicin's sensitivity compared to simultaneous treatment. plos.orgnih.govnih.gov This subsequent treatment strategy has been shown to significantly reverse resistance to doxorubicin. plos.orgresearchgate.net For instance, in a resistant NSCLC cell line (NCI-H460/R), pre-treatment with this compound was more effective at improving sensitivity to doxorubicin than the standard MDR modulator, verapamil. nih.gov

The primary mechanism by which this compound chemo-sensitizes MDR cells to doxorubicin is by increasing the intracellular accumulation of doxorubicin. plos.orgnih.gov This is achieved through the inhibition of the P-glycoprotein (P-gp) efflux pump, which is encoded by the mdr1 gene and is a major driver of MDR. plos.orgresearchgate.net

This compound has been observed to decrease the expression of the mdr1 gene and inhibit the activity of the P-gp transporter in a concentration- and time-dependent manner. plos.orgnih.govresearchgate.net The most significant inhibition of P-gp activity and subsequent increase in doxorubicin accumulation is typically observed after 72 hours of this compound treatment. plos.orgnih.gov This inhibition of the efflux pump leads to higher concentrations of doxorubicin being retained within the cancer cells, thereby enhancing its cytotoxic effect. tandfonline.com

Further mechanistic studies have revealed that this compound also downregulates the expression of topoisomerase IIα, a target of doxorubicin, and decreases the intracellular concentration of glutathione (B108866) (GSH), a molecule involved in detoxification processes that contribute to drug resistance. nih.gov The reduction in both mdr1 expression and GSH levels contributes to the reversal of the MDR phenotype. nih.gov

Chemo-Sensitization of Multi-Drug Resistant Cells

Synergism with Curcumin (B1669340)

Curcumin, a natural polyphenolic compound, has been investigated for its anti-cancer properties and its ability to modulate MDR. mdpi.com When combined with this compound, it exhibits a powerful synergistic effect in combating resistant cancer cells. tandfonline.comnih.gov

The combination of this compound and curcumin has proven effective in overcoming multi-drug resistance, particularly in non-small cell lung carcinoma (NSCLC) cells. tandfonline.comnih.gov A synergistic cytotoxic effect is observed when this compound is administered with a low dose of curcumin in the resistant NCI-H460/R cell line. tandfonline.comnih.gov This allows for the use of lower, clinically relevant concentrations of both agents to achieve substantial growth inhibition of resistant cells. tandfonline.com

The molecular basis for this synergy lies in the combined impact on MDR-related genes. The expression of genes such as mdr1 and gst-π (which plays a role in detoxification) is altered by both this compound and curcumin, with the most pronounced effect occurring when the two are used together. tandfonline.comnih.gov While curcumin alone can reduce gst-π expression, the addition of this compound enhances this effect, indicating a beneficial combined action on this resistance pathway. tandfonline.com

The synergistic anti-cancer effect of the this compound and curcumin combination is also reflected in their impact on cell cycle progression. In resistant NCI-H460/R cells, the combination of this compound and curcumin induces a more significant cell cycle arrest in the S and G2/M phases compared to the effects of either compound administered alone. tandfonline.comnih.gov This heightened perturbation of the cell cycle contributes to the enhanced growth inhibition of the resistant cancer cells. tandfonline.com

Modulation of Multi-Drug Resistance

Co-Administration with Other Purine (B94841) Analogs (e.g., 8-Chloro-cAMP)

This compound belongs to the class of purine analogs, and its anti-cancer activity can be complemented by co-administration with other compounds from the same class, such as 8-chloro-cyclic adenosine (B11128) monophosphate (8-Chloro-cAMP).

Research has shown that the combination of this compound and 8-Chloro-cAMP can result in synergistic inhibition of cell growth in human neuroblastoma cell lines. core.ac.uk Both this compound and 8-Chloro-cAMP have demonstrated the ability to sensitize MDR cell lines to doxorubicin. nih.gov

Similar to this compound, 8-Chloro-cAMP can decrease the expression of the mdr1 gene in resistant cells. nih.gov Pretreatment with either this compound or 8-Chloro-cAMP has been found to improve the sensitivity of resistant cells to doxorubicin, highlighting a shared mechanism of MDR modulation among these purine analogs. nih.gov The combination of these agents with standard chemotherapeutics holds potential for improving treatment outcomes in resistant cancers. nih.gov

Enhanced Growth Inhibition and Apoptosis Induction

The efficacy of this compound as an anti-cancer agent can be significantly amplified when used in combination with other chemotherapeutic drugs. This synergistic approach often leads to enhanced growth inhibition and a more potent induction of apoptosis in cancer cells, allowing for the use of lower, less toxic concentrations of the combined agents. plos.org

Research has demonstrated synergistic interactions between this compound and several other compounds, including doxorubicin (DOX), curcumin, and 8-chloro-cAMP (8-Cl-cAMP). In multidrug-resistant (MDR) non-small cell lung carcinoma (NSCLC) and glioblastoma cell lines, pretreatment with this compound sensitizes the resistant cells to doxorubicin. plos.org While simultaneous treatment showed negligible improvement, subsequent treatment with doxorubicin after a 72-hour pretreatment with 5 µM this compound resulted in a synergistic cytotoxic effect. plos.org This sensitization is attributed to this compound's ability to inhibit P-glycoprotein (P-gp), a key protein in MDR, thereby increasing the intracellular accumulation of doxorubicin. plos.org

Similarly, a synergistic cytotoxic effect is observed when this compound is combined with a low dose of curcumin in the resistant NCI-H460/R NSCLC cell line. tandfonline.comnih.gov The combination of 10 μM this compound and 15 μM curcumin was identified as the most effective, producing a pronounced synergistic interaction. tandfonline.com This combination not only inhibits cell growth more effectively but also alters the expression of MDR-related genes. nih.gov

The combination of this compound with 8-Cl-cAMP, a cAMP analog, has also been shown to produce synergistic effects on growth inhibition and apoptosis in human neuroblastoma (SK-N-SH) and glioma (U87 MG) cell lines. researchgate.netresearchgate.netresearchgate.net In SK-N-SH cells, the combination treatment led to an increase in both early and late apoptotic cells, indicating that apoptosis is the primary mode of cell death. researchgate.netnih.gov In U87 MG glioma cells, the addition of 8-Cl-cAMP significantly lowered the IC50 value of this compound, demonstrating a potentiation of its antiproliferative effects. researchgate.net For instance, while low concentrations of either drug alone had minimal impact, combining them resulted in a significant reduction of the this compound concentration required to inhibit cell growth. researchgate.net

| Combination | Cell Line | Effect | Key Finding | Source |

|---|---|---|---|---|

| This compound + Doxorubicin (Subsequent) | NCI-H460/R, U87-TxR | Synergistic Cytotoxicity | This compound pretreatment sensitizes MDR cells to doxorubicin. | plos.org |

| This compound + Curcumin | NCI-H460/R | Synergistic Growth Inhibition | The combination of 10 μM this compound and 15 μM curcumin showed the most pronounced synergism (CI < 0.9). | tandfonline.com |

| This compound + 8-Cl-cAMP | SK-N-SH (Neuroblastoma) | Synergistic Apoptosis Induction | Increased percentage of early and late apoptotic cells from 17% to 24%. | researchgate.netresearchgate.net |

| This compound + 8-Cl-cAMP | U87 MG (Glioma) | Synergistic Growth Inhibition | 1.5 µM of 8-Cl-cAMP decreased the IC50 value for this compound by 5 times. | researchgate.net |

Differential Effects on Cell Cycle Progression

This compound, when used as a single agent, has been shown to induce cell cycle arrest, primarily in the G2/M phase, in various cancer cell lines, including lung carcinoma and multidrug-resistant cells. core.ac.uknih.gov However, when combined with other agents, the effects on cell cycle progression can be altered, leading to different and sometimes more potent outcomes.

The combination of this compound and curcumin in the multidrug-resistant NCI-H460/R cell line leads to a more pronounced cell cycle arrest in the S and G2/M phases compared to treatment with either drug alone. tandfonline.comnih.gov Flow-cytometric analysis revealed that the combined treatment resulted in a significant decrease in the G0/G1 cell population and a corresponding increase in the percentage of cells in the S and G2/M phases. tandfonline.com This enhanced cell cycle blockade contributes to the synergistic growth inhibition observed with this combination.

In contrast, the combination of this compound with 8-Cl-cAMP in the human neuroblastoma cell line SK-N-SH exhibits a different effect. researchgate.netnih.gov While this compound alone blocks cell cycle progression at the G2/M stage and 8-Cl-cAMP arrests cells in the G0/G1 phase, the combined treatment does not cause a growth arrest at any specific phase of the cell cycle. researchgate.netnih.gov This suggests that the synergistic cytotoxicity of this particular combination is not dependent on arresting the cell cycle at a single checkpoint but may involve other mechanisms that lead to apoptosis. researchgate.net This differential effect highlights the complexity of synergistic interactions and how the specific combination of drugs can lead to unique cellular responses.

| Treatment | Cell Line | Effect on Cell Cycle | Source |

|---|---|---|---|

| This compound (alone) | NSCLC, SCLC, NCI-H460/R | Arrest in G2/M phase | core.ac.uknih.gov |

| This compound + Curcumin | NCI-H460/R | Pronounced arrest in S and G2/M phases | tandfonline.comnih.gov |

| 8-Cl-cAMP (alone) | SK-N-SH | Arrest in G0/G1 phase | researchgate.netnih.gov |

| This compound + 8-Cl-cAMP | SK-N-SH | No arrest in any particular phase | researchgate.netnih.gov |

Advanced Analytical Methodologies in Sulfinosine Research

Cell Viability and Proliferation Assays

To understand the impact of sulfinosine on cancer cell growth and survival, researchers have employed several key assays that measure cell viability and proliferation.

Sulforhodamine B (SRB) Assay: This is a widely used method for determining cytotoxicity and cell growth inhibition. The SRB assay relies on the ability of the bright-pink aminoxanthene dye, sulforhodamine B, to bind stoichiometrically to basic amino acid residues of cellular proteins under acidic conditions. nih.gov The amount of bound dye is directly proportional to the total protein mass, which reflects the cell number. In studies involving this compound, the SRB assay has been utilized to evaluate its dose-dependent inhibitory effects on the growth of various cancer cell lines, including non-small cell lung carcinoma (NSCLC) and glioblastoma. plos.orgtandfonline.com For instance, research has shown that this compound inhibits the growth of both sensitive and multidrug-resistant (MDR) cancer cell lines. plos.org The protocol typically involves fixing the cells with trichloroacetic acid, staining with SRB, washing to remove unbound dye, and then solubilizing the protein-bound dye for spectrophotometric measurement. plos.org

BrdU (5-bromo-2'-deoxyuridine) Assay: The BrdU assay is a common method for quantifying cell proliferation. It is based on the incorporation of the pyrimidine (B1678525) analog, BrdU, into the newly synthesized DNA of proliferating cells. This incorporation is then detected using specific antibodies against BrdU. Studies have utilized the BrdU incorporation test to demonstrate that this compound inhibits the cell growth of human lung carcinoma cell lines in a dose-dependent manner. nih.govplos.org This assay provides direct evidence of the anti-proliferative effects of this compound by measuring its impact on DNA synthesis.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: The MTT assay is another colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability. plos.org Viable cells with active mitochondria can reduce the yellow tetrazolium salt, MTT, to a purple formazan (B1609692) product. The amount of formazan produced, which is measured spectrophotometrically, is proportional to the number of living cells. plos.org The MTT assay has been employed in this compound research to determine its cytotoxic effects and to assess its ability to chemosensitize MDR cancer cells to other chemotherapeutic agents like doxorubicin (B1662922). plos.orgnih.gov

| Assay | Principle | Application in this compound Research |

| Sulforhodamine B (SRB) Assay | Binds to total cellular protein, indicating cell mass. | Measuring dose-dependent growth inhibition in cancer cell lines. plos.orgtandfonline.com |

| BrdU Assay | Incorporation of BrdU into newly synthesized DNA during cell proliferation. | Quantifying the anti-proliferative effects of this compound. nih.govplos.org |

| MTT Assay | Enzymatic reduction of MTT to formazan by metabolically active cells. | Assessing cytotoxicity and chemosensitizing effects of this compound. plos.orgnih.gov |

Flow Cytometry-Based Analyses

Flow cytometry is a powerful technique that allows for the rapid analysis of multiple physical and chemical characteristics of single cells as they pass through a laser beam. It has been instrumental in dissecting the cellular mechanisms of action of this compound.

Assessment of Cell Death (Annexin-V/Propidium (B1200493) Iodide Staining)

To distinguish between different stages of cell death, such as apoptosis and necrosis, Annexin-V and propidium iodide (PI) double staining followed by flow cytometry is a standard method. Annexin-V is a protein that has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised. In this compound research, this assay has been used to demonstrate that the compound induces apoptosis in MDR cancer cell lines. plos.org The analysis allows for the quantification of viable cells (Annexin-V negative, PI negative), early apoptotic cells (Annexin-V positive, PI negative), and late apoptotic/necrotic cells (Annexin-V positive, PI positive). plos.orggreenmedinfo.com

Caspase Activation Studies

Caspases are a family of cysteine proteases that play a crucial role in the execution of apoptosis. The activation of caspases is a hallmark of this form of cell death. Flow cytometry can be used to detect activated caspases using fluorescently labeled inhibitors that bind specifically to the active enzymes. Studies on this compound have utilized a cell-permeable, FITC-conjugated pan-caspase inhibitor (ApoStat) to assess pancaspase activation. plos.orggreenmedinfo.com These analyses have shown that treatment with this compound leads to an increase in caspase activation in MDR cancer cells, confirming the induction of caspase-dependent apoptosis. plos.orggreenmedinfo.com

Intracellular Doxorubicin Accumulation Measurements

One of the mechanisms of multidrug resistance in cancer is the increased efflux of chemotherapeutic drugs from the cell, often mediated by transporters like P-glycoprotein. Doxorubicin is a commonly used anticancer drug that is also naturally fluorescent. This intrinsic property allows for the measurement of its intracellular accumulation using flow cytometry. Research has shown that this compound can increase the accumulation of doxorubicin in MDR cancer cell lines in a concentration- and time-dependent manner. plos.org This is determined by measuring the increase in doxorubicin-emitted fluorescence within the cells after treatment with this compound. plos.org

P-glycoprotein Expression Analysis

P-glycoprotein (P-gp), encoded by the mdr1 gene, is a key ATP-binding cassette (ABC) transporter responsible for the efflux of a wide range of anticancer drugs. lshtm.ac.uk Overexpression of P-gp is a major cause of MDR. The expression of P-gp on the cell surface can be quantified using flow cytometry with a specific FITC-labeled monoclonal antibody against P-gp. Studies have demonstrated that this compound can decrease the percentage of P-gp positive cells in MDR cancer cell lines, indicating an inhibition of P-gp expression. plos.org

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the effects of this compound at the genetic and protein levels, providing insights into its mechanisms of action.

Reverse Transcriptase-Polymerase Chain Reaction (RT-PCR): RT-PCR is a sensitive technique used to detect and quantify messenger RNA (mRNA) levels, providing a measure of gene expression. In this compound research, RT-PCR has been extensively used to analyze the expression of genes involved in multidrug resistance and cancer progression. For example, studies have shown that this compound can decrease the mRNA expression of mdr1 (encoding P-gp), gst-π (encoding glutathione (B108866) S-transferase Pi, involved in detoxification), topo IIα (encoding topoisomerase II alpha, a target for some chemotherapeutics), hif-1α (hypoxia-inducible factor 1-alpha), and vegf (vascular endothelial growth factor). plos.orgtandfonline.comnih.gov

Western Blot Analysis: Western blotting is a widely used technique to detect and quantify specific proteins in a sample. nih.gov It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. abcam.co.jp In the context of this compound research, Western blotting has been used to confirm the induction of apoptosis by detecting the cleavage of procaspase-3 into its active form, p17 cleaved caspase-3. plos.org It has also been used to analyze the expression levels of proteins such as VEGF. plos.org

PCR-Single Strand Conformation Polymorphism (PCR-SSCP) and DNA Sequencing: To investigate the underlying genetic factors that may contribute to drug resistance, techniques like PCR-SSCP and DNA sequencing are employed. PCR-SSCP is a method used to screen for mutations in DNA. It is based on the principle that the electrophoretic mobility of a single-stranded DNA molecule depends on its sequence-dependent secondary structure. Any change in the sequence, such as a mutation, can alter its conformation and thus its mobility. This technique, followed by DNA sequencing for confirmation, has been used to determine the mutational status of the p53 tumor suppressor gene in resistant cancer cell lines used in this compound studies. tandfonline.comnih.gov

| Technique | Principle | Application in this compound Research |

| RT-PCR | Amplification of cDNA reverse transcribed from mRNA to measure gene expression. | Analyzing the effect of this compound on the expression of mdr1, gst-π, topo IIα, hif-1α, and vegf genes. plos.orgtandfonline.comnih.gov |

| Western Blot | Separation of proteins by size, transfer to a membrane, and detection with specific antibodies. | Detecting the activation of caspase-3 and analyzing VEGF protein levels. plos.orgplos.org |

| PCR-SSCP & DNA Sequencing | Screening for mutations based on altered electrophoretic mobility of single-stranded DNA and confirming the exact sequence. | Determining the mutational status of the p53 gene in resistant cancer cell lines. tandfonline.comnih.gov |

Gene Expression Analysis (RT-PCR, Western Blot)

The investigation of this compound's impact at the molecular level heavily relies on the analysis of gene and protein expression. Techniques such as Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Western Blot are fundamental in this regard. plos.orgresearchgate.net

Reverse Transcription-Polymerase Chain Reaction (RT-PCR) is a highly sensitive method used to detect and quantify messenger RNA (mRNA) levels. plos.org This technique provides insights into the transcriptional regulation of specific genes following treatment with this compound. In studies involving multi-drug resistant (MDR) cancer cell lines, RT-PCR has been employed to measure the mRNA expression of key genes involved in drug resistance and cell survival. For instance, research has shown that this compound application can significantly decrease the mRNA expression of mdr1 (which codes for P-glycoprotein), vegf (vascular endothelial growth factor), and gst-π (glutathione S-transferase Pi). nih.gov This modulation of gene expression, even under hypoxic conditions, points to this compound's ability to interfere with critical cancer progression pathways. nih.gov

Western Blot analysis complements RT-PCR by detecting and quantifying specific proteins. hu.edu.jo This semi-quantitative method is used to assess the translational outcome of gene expression changes. plos.org In this compound research, Western blotting has been instrumental in confirming the induction of apoptosis. Studies have demonstrated that this compound treatment leads to the activation of effector caspases, such as caspase-3. Western blot analysis specifically shows a decrease in the precursor form (procaspase-3) and a corresponding increase in the cleaved, active form of caspase-3 in resistant non-small cell lung carcinoma and glioblastoma cells after treatment. nih.gov

Detection of Reactive Oxygen Species (DHE Staining)

Reactive oxygen species (ROS) are critical signaling molecules and mediators of cellular stress. Dihydroethidium (DHE) is a widely used fluorescent probe for detecting intracellular ROS, particularly superoxide (B77818). caymanchem.comnih.govnih.gov

DHE Staining operates on the principle that DHE, a cell-permeable dye, is oxidized by ROS to fluorescent products. nih.gov Specifically, superoxide oxidizes DHE to 2-hydroxyethidium, which emits red fluorescence upon intercalating with DNA. nih.gov This change in fluorescence can be visualized using fluorescence microscopy and quantified using techniques like flow cytometry. nih.govresearchgate.net Research on this compound has utilized DHE staining to demonstrate that the compound induces the generation of ROS in MDR cancer cells. nih.gov This increase in oxidative stress is a key event, as it can trigger downstream effects like apoptosis and modulate various signaling pathways. nih.govijbs.com The assay allows for a direct measurement of one of this compound's primary mechanisms of action. nih.govabcam.com

Biochemical Assays for Metabolite and Biomarker Quantification

Quantifying specific metabolites and biomarkers is essential for understanding the biochemical consequences of this compound treatment.

Colorimetric Detection of Glutathione

Glutathione (GSH) is a crucial intracellular antioxidant, playing a key role in detoxifying harmful substances and neutralizing ROS. fishersci.se Its levels are often elevated in cancer cells, contributing to chemotherapy resistance. ijbs.com

Colorimetric assays provide a straightforward method for quantifying total glutathione levels in cell lysates. These assays are typically based on the reaction of GSH with a chromogenic substrate, resulting in a colored product that can be measured spectrophotometrically. In the context of this compound, studies have shown that its application leads to a decrease in the intracellular concentration of glutathione in MDR cancer cells. nih.gov Furthermore, this compound was found to reduce the expression of gamma-glutamyl-cysteine-synthetase (γ-GCS), a key enzyme for GSH synthesis. nih.gov This suppression of the glutathione detoxification system is a significant aspect of this compound's ability to counteract drug resistance. nih.gov

ELISA for Soluble Factors (e.g., VEGF)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive plate-based assay used to detect and quantify soluble proteins such as growth factors and cytokines. google.co.ug

Vascular Endothelial Growth Factor (VEGF) is a potent signaling protein that stimulates angiogenesis, a critical process for tumor growth and metastasis. waocp.org In this compound research, ELISA has been used to measure the concentration of secreted VEGF in the cell culture medium of cancer cells. nih.gov Studies have confirmed that this compound treatment leads to a significant reduction in the secretion of VEGF from MDR cancer cells. nih.gov This finding, corroborated by RT-PCR data showing decreased vegf mRNA, indicates that this compound can inhibit angiogenesis signaling at both the transcriptional and translational levels. nih.gov

Chromatographic Methods for Compound Analysis (e.g., HPLC for Enantiopurity)

Chromatographic techniques are indispensable for the analysis, purification, and quality control of synthetic compounds like this compound.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. cas.cz Given that this compound is a synthetic purine (B94841) nucleoside analog with chiral centers, ensuring its enantiomeric purity is critical, as different enantiomers can have vastly different biological activities. nih.govnih.gov

Enantioselective HPLC methods are specifically designed to separate enantiomers. nih.gov This is typically achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute from the column at different times (retention times). mdpi.com The resulting chromatogram will show two distinct peaks for a racemic mixture, allowing for the quantification of each enantiomer and the determination of the enantiomeric excess or purity of a sample. While specific studies on the enantiopurity of this compound using HPLC are not detailed in the provided context, the application of this method is a standard and necessary step in the chemical exploration and validation of any chiral synthetic compound intended for biological research. nih.govmdpi.com

Theoretical and Computational Chemistry Applications

Quantum Mechanical Studies and Molecular Dynamics Simulations

Quantum mechanical (QM) methods and molecular dynamics (MD) simulations are powerful computational tools for exploring the electronic structure, stability, and dynamic behavior of molecules like sulfinosine. arxiv.org

Quantum Mechanical (QM) Studies: QM calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. nih.gov These studies can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecule's electrostatic potential. nih.gov Such information is vital for understanding the reactivity of the sulfinamide group and the purine (B94841) ring system. For instance, DFT calculations can help predict the most likely sites for nucleophilic or electrophilic attack and provide insights into the nature of the sulfur-nitrogen bond. nih.gov QM methods are also used to calculate optimized geometries, vibrational frequencies, and reaction energetics, offering a detailed picture of the molecule's intrinsic properties. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a means to study the time-dependent behavior of this compound and its interactions with its environment, typically aqueous solutions or biological macromolecules. researchgate.netnih.govnih.gov By solving Newton's equations of motion for a system of atoms, MD can track the conformational changes of the molecule over time. arxiv.org For this compound, this includes the flexibility of the ribose sugar pucker, the rotation around the glycosidic bond connecting the purine base to the sugar, and the orientation of the sulfinamide group. nih.gov MD simulations are instrumental in understanding how the molecule behaves in a dynamic biological context, revealing stable conformations and the transitions between them. researchgate.net These simulations can also be used to calculate free energy profiles for binding processes or conformational changes, providing quantitative insights into the thermodynamics of these events. nih.gov

In Silico Prediction of Biological Interactions

Computational methods are widely used to predict and analyze the interactions between small molecules like this compound and their potential biological targets. These techniques can significantly accelerate the drug discovery process by identifying promising lead compounds and elucidating their mechanisms of action. researchgate.netmdpi.com

Molecular Docking: Molecular docking is a primary tool for predicting the binding orientation and affinity of a ligand to a macromolecular target, such as a protein or nucleic acid. nih.gov For this compound, docking studies could be performed to screen it against various known enzyme active sites, particularly those involved in nucleotide metabolism or signaling pathways where purine analogs are known to act. The process involves generating a multitude of possible binding poses and scoring them based on factors like shape complementarity and intermolecular forces (e.g., hydrogen bonds, electrostatic interactions). This can help hypothesize which proteins this compound might inhibit.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.net If a set of purine derivatives with known activities against a specific target is available, a QSAR model could be developed. nih.gov By analyzing the physicochemical properties or structural features that correlate with activity, these models can predict the activity of new compounds like this compound. This approach helps in understanding which molecular properties are key for the desired biological effect.

Pharmacophore Modeling: Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to interact with a specific biological target. Based on the structure of this compound, a pharmacophore model can be constructed and used to search large databases for other molecules that might exhibit similar biological activities. nih.gov

Computational Insights into Conformational Flexibility and Reactivity

The biological function of a molecule is often intrinsically linked to its three-dimensional shape and chemical reactivity. Computational chemistry provides indispensable tools to explore these aspects for this compound.

Conformational Flexibility: As a nucleoside analog, this compound possesses significant conformational flexibility. Key degrees of freedom include:

Glycosidic Torsion: The orientation of the purine base relative to the sugar ring is defined by the torsion angle around the N9-C1' glycosidic bond, leading to syn and anti conformations.

Computational methods like potential energy surface (PES) scanning and molecular dynamics simulations can map these conformational possibilities and identify the lowest energy (most stable) states. nih.gov Understanding the preferred conformation is crucial as it often dictates how the molecule is recognized by enzymes or receptors.

Reactivity: The chemical reactivity of this compound is largely governed by the purine ring and the novel sulfinamide functional group. nih.gov QM calculations can be used to compute reactivity descriptors such as:

Fukui Functions or Atomic Charges: To identify the most reactive atoms in the molecule.

Reaction Pathway Analysis: To model potential metabolic transformations, such as oxidation or hydrolysis of the sulfinamide group.

For instance, computational studies on related sulfur-containing compounds can provide insights into the stability and reaction mechanisms of the S-N bond in different chemical environments. nih.gov These theoretical investigations into reactivity are critical for predicting potential metabolic fates and designing more stable and effective analogs. acs.org

Future Directions in Sulfinosine Research

Elucidation of Unexplored Metabolic Pathways and Enzyme Interactions

A key area of future investigation lies in fully mapping the metabolic activation of sulfinosine. Unlike other purine (B94841) analogs whose activation often relies on a single enzyme, this compound's conversion to its active 5'-monophosphate derivative is more complex, involving multiple metabolic pathways. nih.govplos.org This complexity is advantageous, as it reduces the likelihood of cancer cells developing resistance through the deletion of a single activation enzyme. nih.govplos.org

One of the known mechanisms of this compound involves its interaction with the glutathione (B108866) (GSH) system. nih.gov It readily forms adducts with sulfhydryl compounds like glutathione and cysteine. nih.govcore.ac.uk This leads to a significant depletion of intracellular GSH, a crucial component of cellular detoxification. core.ac.ukns.ac.rs Research has shown that this compound inhibits key enzymes in GSH synthesis and function, such as gamma-glutamyl-cysteine-synthetase (γ-GCS) and glutathione-S-transferase π (gst-π). core.ac.ukplos.org By suppressing the glutathione detoxification system, this compound increases reactive oxygen species (ROS), leading to cellular damage and death in cancer cells. nih.govcore.ac.uk

Future studies should aim to identify all the enzymes involved in this compound's metabolic conversion and to understand how these pathways are regulated within different types of cancer cells. A deeper understanding of these interactions could lead to more effective combination therapies, where this compound is used to sensitize resistant tumors to other cytotoxic drugs. ns.ac.rs

Comprehensive Targeting of Resistance Mechanisms

A significant attribute of this compound is its efficacy against multidrug-resistant (MDR) cancer cells, particularly those that overexpress P-glycoprotein (P-gp), a major drug efflux pump. core.ac.ukplos.org this compound has been shown to down-regulate the expression of the mdr1 gene, which codes for P-gp, and to inhibit P-gp activity. tandfonline.complos.org This leads to increased intracellular accumulation of other chemotherapeutic agents, such as doxorubicin (B1662922), effectively sensitizing resistant cells to treatment. plos.org

The compound's ability to overcome resistance is multifaceted. By depleting glutathione, it targets a primary detoxification pathway frequently elevated in resistant cells. tandfonline.com Furthermore, this compound has been observed to induce caspase-dependent apoptosis and autophagy even in resistant non-small cell lung carcinoma (NSCLC) and glioblastoma cell lines. plos.orgresearchgate.net Its action can be independent of the tumor suppressor p53 status, which is often mutated in resistant cancers. tandfonline.complos.org